Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate
Description
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate is a structurally complex cyclohexene derivative characterized by multiple functional groups, including two cyano (-CN) groups, hydroxyl (-OH), methylsulfanylphenyl (4-(SCH₃)C₆H₄), and pyridinyl (4-C₅H₄N) substituents. The compound’s molecular formula is C₃₀H₂₅N₃O₅S, with a calculated molecular weight of 539.6 g/mol (based on analogous structures in and ).
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylsulfanylphenyl)-4-pyridin-4-ylcyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-22(29)17-19(14-4-6-16(33-3)7-5-14)24(12-25,13-26)20(15-8-10-27-11-9-15)18(21(17)28)23(30)32-2/h4-11,18-20,28H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXHDFOIONYSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)SC)(C#N)C#N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of polyfunctionalized cyclohexene derivatives, which are often explored for their biological and material science applications. Below is a detailed comparison with analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The target compound’s 4-pyridinyl and methylsulfanylphenyl groups may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the methylphenyl and naphthyl substituents in –3. Pyridinyl moieties are known for metal coordination and hydrogen-bonding capabilities, which could influence antimicrobial or anticancer activity . The dioxolane derivatives in exhibit lower molecular weights and distinct ring strain, which correlate with their moderate antibacterial activity (MIC 16–64 µg/mL). In contrast, the bulkier cyclohexene derivatives (e.g., target compound) may exhibit altered pharmacokinetic profiles due to increased steric hindrance .
For example, the ethoxy and cyanophenyl groups in introduce additional electron-donating and withdrawing effects, respectively, which could modulate charge-transfer properties in materials science applications .
Hydrogen-Bonding Capacity: The target compound’s hydroxyl group and pyridinyl nitrogen provide hydrogen-bond donor and acceptor sites, similar to the 2-hydroxyphenyl moiety in . However, the absence of a dioxolane oxygen in the target compound may reduce its polarity compared to derivatives .
Biological Activity
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate (commonly referred to as Compound 1212117-99-1) is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H21N3O5S
- Molecular Weight : 463.51 g/mol
- CAS Number : 1212117-99-1
The compound features a cyclohexene core structure with multiple functional groups, including dicyano and hydroxyl groups, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that compounds similar in structure may inhibit specific enzymes, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Antioxidant Properties : The presence of hydroxyl groups in the structure can provide antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects : Compounds with similar frameworks have shown potential anti-inflammatory properties by modulating pathways involved in inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
A study published in Annals of Translational Medicine explored the effects of various compounds on cellular models. Although direct studies on this compound were limited, related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting potential for further investigation in oncology .
In Vivo Studies
Research on animal models has indicated that compounds with similar structural features can influence metabolic pathways and exhibit protective effects against neurodegenerative diseases. For instance, studies have shown that such compounds can improve cognitive function by enhancing synaptic plasticity through cholinergic modulation .
Data Table: Summary of Biological Activities
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental results?
- Answer : Re-optimize computational models with explicit solvent effects or hybrid functionals (e.g., B3LYP-D3). Validate with experimental data (e.g., kinetic isotope effects for mechanistic studies) and apply error analysis (e.g., root-mean-square deviations) .
Methodological Frameworks
Q. Which theoretical frameworks guide research on this compound’s electronic properties?
Q. How to integrate stakeholder perspectives in interdisciplinary research (e.g., drug development vs. environmental impact)?
- Answer : Apply the Efficiency Pyramid framework to map stakeholder priorities (e.g., efficacy for pharmacologists vs. biodegradability for environmental chemists). Use Delphi methods or focus groups to harmonize objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
